4-Bromo-3-chloro-5-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORXILCJYZLTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299559 | |
| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-18-9 | |
| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 3 Chloro 5 Fluoropyridine
Strategic Approaches to Pyridine (B92270) Ring Halogenation
Introducing multiple different halogen atoms onto a pyridine ring requires careful strategic planning to control the regioselectivity of each step. The electronic deactivation of the ring by the nitrogen atom and by already-present halogen substituents makes subsequent electrophilic substitutions progressively more difficult. nih.govchemrxiv.org
Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are key intermediates in organic synthesis. mdpi.comresearchgate.net However, the electron-deficient pyridine ring is resistant to electrophilic attack, often requiring harsh reaction conditions. chemrxiv.org Regioselectivity is a primary challenge and is influenced by the position of existing substituents.
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). tcichemicals.com The choice of reagent and reaction conditions can significantly impact the outcome. For instance, zeolites have been shown to induce high para-selectivity in the bromination of certain aromatic substrates. mdpi.com In substituted pyridines, the directing effects of existing groups are paramount. Electron-donating groups typically activate the ring and direct bromination, whereas electron-withdrawing groups, including other halogens, deactivate the ring and can make selectivity difficult to predict without computational analysis. mdpi.comresearchgate.net
| Reagent | Common Abbreviation | Characteristics |
| N-bromosuccinimide | NBS | Solid, easier to handle than Br₂; often used for allylic and benzylic bromination but also for aromatic bromination, sometimes with a catalyst. mdpi.comtcichemicals.com |
| Bromine | Br₂ | Liquid, highly corrosive and volatile; a fundamental reagent for electrophilic aromatic bromination. tcichemicals.comchemicalbook.com |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Solid, stable source of electrophilic bromine; considered a safer alternative to liquid bromine. tcichemicals.com |
| N-Acetoxy-N-bromo-4-nitrobenzamide | - | A modern, highly reactive brominating agent developed for challenging substrates, including complex heteroaromatics. tcichemicals.com |
This table presents a selection of common reagents used for bromination reactions.
Similar to bromination, the direct chlorination of pyridine scaffolds via electrophilic aromatic substitution is challenging. Conventional chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and molecular chlorine (Cl₂) often require high temperatures or Lewis acid catalysis. nih.govtcichemicals.com Achieving regioselectivity in a polysubstituted system is a significant hurdle.
To overcome these limitations, methods involving directed functionalization have been developed. One innovative strategy involves the use of specially designed phosphine (B1218219) reagents. nih.govacs.orgresearchgate.net In this two-step process, a heterocyclic phosphine is installed at the 4-position of the pyridine ring, forming a phosphonium salt. This salt then serves as an excellent leaving group, allowing for its displacement by a halide nucleophile, such as one from lithium chloride or hydrochloric acid. chemrxiv.org This method provides a reliable route to 4-halogenated pyridines, even on complex and unactivated substrates. nih.govresearchgate.net Computational studies suggest this transformation proceeds via a stepwise SNAr pathway where the elimination of the phosphine is the rate-determining step. nih.govacs.org
The introduction of fluorine into aromatic systems requires specialized reagents due to the high reactivity of elemental fluorine. Modern synthetic chemistry relies on a variety of electrophilic and nucleophilic fluorinating agents.
Electrophilic Fluorination: Reagents such as Selectfluor (a derivative of DABCO) and N-fluorobenzenesulfonimide (NFSI) are widely used sources of "F+". mdpi.com These reagents are often employed in conjunction with transition metal catalysts, photocatalysts, or organocatalysts to achieve site-selective fluorination of C-H bonds or other precursors. mdpi.com For pyridine systems, these methods can provide routes to fluorinated derivatives that are inaccessible through classical approaches.
Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) is another powerful strategy. This involves the displacement of a good leaving group (such as a nitro or chloro group) from an activated pyridine ring by a fluoride (B91410) source. Common fluoride sources include potassium fluoride (KF) or tetralkylammonium fluorides like tetrabutylammonium fluoride (TBAF). chemicalbook.com For example, 3-bromo-4-nitropyridine can be converted to 3-bromo-4-fluoropyridine using TBAF in an anhydrous solvent. chemicalbook.com
| Reagent Type | Example Reagent(s) | Typical Application |
| Electrophilic | Selectfluor, NFSI | Direct fluorination of C-H bonds or organometallic intermediates, often with a catalyst. mdpi.com |
| Nucleophilic | KF, TBAF | SNAr displacement of a leaving group (e.g., -NO₂, -Cl) on an electron-deficient pyridine ring. chemicalbook.com |
This table summarizes common approaches and reagents for the synthesis of fluoropyridines.
Construction of the Pyridine Core with Pre-installed Halogenation
An alternative to the sequential halogenation of a pre-existing pyridine ring is the de novo synthesis of the ring from acyclic precursors that already contain the required halogen atoms. This approach offers superior control over the final substitution pattern, avoiding issues with regioselectivity and ring deactivation. nih.govnih.gov
Numerous methods exist for constructing substituted pyridine rings, including condensation reactions and metal-catalyzed cycloadditions. nih.gov Transition metal-catalyzed [2+2+2] cycloaddition reactions, for instance, can form highly substituted pyridines by combining diynes and nitriles. researchgate.net By using halogenated alkynes or nitriles as starting materials, the halogens can be precisely placed in the final pyridine product. Other strategies involve cascade reactions that build the heterocyclic core from readily available, pre-halogenated building blocks. nih.gov These methods are particularly valuable for preparing polysubstituted pyridines where direct C-H functionalization would be impractical. nih.gov
Functionalization via Organometallic Intermediates
Organometallic intermediates provide a powerful and versatile platform for the regioselective functionalization of pyridine rings. These methods typically involve the formation of a pyridyl organometallic species, which is then quenched with an electrophile to introduce a desired substituent. researchgate.net
Directed ortho-metalation (DoM) is a premier strategy for the regioselective deprotonation of aromatic and heteroaromatic rings. researchgate.netacs.org The process relies on a directing metalation group (DMG) on the ring, which coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA) and directs deprotonation to an adjacent ortho position. researchgate.netacs.org Halogens themselves can act as directing groups, as can functions like amides, carbamates, and methoxy groups. acs.org
The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles. researchgate.net To synthesize a compound like 4-Bromo-3-chloro-5-fluoropyridine, one could envision a pyridine substrate with a directing group and one or two existing halogens. DoM would be used to create a new carbon-lithium bond at a specific, desired position, which is then quenched with an electrophilic source of bromine or chlorine (e.g., Br₂, I₂, C₂Cl₆, or NBS/NCS) to install the final halogen. researchgate.netrsc.org This methodology allows for the logical and stepwise construction of highly functionalized pyridine targets.
| Directing Group (DMG) | Base | Common Electrophiles (E+) | Resulting Functional Group (-E) |
| -CONR₂ (Amide) | s-BuLi, LDA | I₂, Br₂, CCl₃-CCl₃ | -I, -Br, -Cl |
| -OCONR₂ (Carbamate) | s-BuLi/TMEDA | DMF | -CHO |
| -Cl, -Br, -F (Halogen) | LDA, TMP-Bases | R-CHO | -CH(OH)R |
| -OMe (Methoxy) | n-BuLi | TMS-Cl | -SiMe₃ |
This table illustrates the components of a typical Directed ortho-Metalation (DoM) sequence.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful and widely used method for the preparation of functionalized aromatic and heteroaromatic compounds. wikipedia.org This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent, typically an organolithium or organomagnesium compound, thereby generating a new organometallic species that can react with various electrophiles. wikipedia.org The rate of exchange is dependent on the halogen, with the reactivity order generally being I > Br > Cl > F. wikipedia.org
In the context of synthesizing this compound, a potential strategy would involve a bromine-lithium exchange on a suitable precursor. For instance, treatment of a polyhalogenated pyridine containing a bromine atom at the 4-position with an alkyllithium reagent, such as n-butyllithium, at low temperatures would selectively generate a lithiated pyridine intermediate. This intermediate could then be quenched with an electrophile to introduce a desired substituent. However, for the synthesis of the title compound itself, this method would be more applicable for introducing substituents at a specific position of a pre-existing this compound core, or for the synthesis of its precursors.
The regioselectivity of halogen-metal exchange can be influenced by the presence of directing groups and the specific reaction conditions. For polysubstituted pyridines, careful control of stoichiometry and temperature is crucial to avoid unwanted side reactions or exchange of other halogen atoms. The use of organomagnesium reagents, such as isopropylmagnesium chloride (iPrMgCl), can offer milder reaction conditions and improved functional group tolerance compared to organolithium reagents. znaturforsch.com
Table 1: General Parameters for Halogen-Metal Exchange Reactions
| Parameter | Description | Typical Conditions |
| Reagent | Organolithium (e.g., n-BuLi, sec-BuLi, t-BuLi) or Organomagnesium (e.g., iPrMgCl) | Alkyllithiums are highly reactive; Grignard reagents offer milder conditions. |
| Solvent | Aprotic ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) | Essential to stabilize the organometallic intermediates. |
| Temperature | Typically low temperatures (-78 °C to -100 °C) | Necessary to control reactivity and prevent side reactions. |
| Substrate | Aryl or heteroaryl halide | Reactivity order: I > Br > Cl. |
Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, are extensively used for the functionalization of heterocyclic compounds like pyridine.
Palladium-Catalyzed Amination and Arylation Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This methodology is highly effective for the amination of aryl and heteroaryl halides. wiley.com For a substrate like this compound, the bromine atom at the C4 position would be the most likely site for amination due to the higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed coupling reactions.
The choice of palladium precursor, ligand, and base is critical for the success of the amination reaction. A variety of phosphine-based ligands have been developed to facilitate these transformations, even at room temperature for aryl chlorides. wiley.com The selective amination of polyhalogenated pyridines can be achieved by carefully tuning the reaction conditions. nih.gov For instance, a base-promoted, metal-free amination of polyhalogenated pyridines using water as a solvent has been reported, offering a more environmentally benign approach. nih.gov
Similarly, palladium-catalyzed arylation reactions, such as the Suzuki or Stille coupling, could be employed to introduce aryl groups at the C4 position of a 3-chloro-5-fluoropyridine precursor by targeting the bromo group. These reactions offer a versatile means to construct complex biaryl and heteroaryl-aryl structures. Intramolecular C–H arylation of pyridine derivatives has also been demonstrated as a viable method for synthesizing fused heteroaromatic compounds. nih.govbeilstein-archives.org
Table 2: Key Components in Palladium-Catalyzed Cross-Coupling of Pyridines
| Component | Role | Examples |
| Palladium Precursor | Source of the active palladium catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | Phosphine-based ligands (e.g., PPh₃, BINAP), N-heterocyclic carbenes (NHCs) |
| Base | Activates the amine and facilitates the reductive elimination step | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Solubilizes reactants and influences reaction rate | Toluene, dioxane, DMF |
C-H Activation and Annulation Approaches for Pyridine Rings
Direct C-H activation has emerged as a powerful strategy for the functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For pyridine synthesis, C-H activation can be utilized to introduce substituents directly onto the pyridine ring. While the inherent electronic properties of pyridine make selective C-H functionalization challenging, various directing group strategies have been developed to control the regioselectivity. nih.gov
Annulation reactions involving C-H activation provide a route to construct fused ring systems. For example, rhodium(III)-catalyzed C-H activation/annulation of acrylamides with alkynes has been developed for the synthesis of 2-pyridones. nih.gov While not a direct route to this compound, these methodologies highlight the potential of C-H activation to construct highly substituted pyridine rings from simpler precursors. Palladium-catalyzed carbonylative annulation of N-aryl-pyridine-2-amines with internal alkynes via C-H activation is another example that leads to the formation of 2-quinolinones. nih.gov Such strategies could potentially be adapted to build a pyridine ring with the desired substitution pattern.
Nucleophilic Aromatic Substitution (SNAr) Routes for Polyhalogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. youtube.com The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom. stackexchange.comyoutube.com The presence of electron-withdrawing halogen atoms further activates the ring towards SNAr.
In the case of a polyhalogenated pyridine, the regioselectivity of the SNAr reaction is governed by the nature of the leaving group and the position on the ring. The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to their reactivity in many transition-metal-catalyzed reactions. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.
For a molecule like this compound, a nucleophile would preferentially attack the position bearing the fluorine atom if steric factors are not prohibitive. However, the substitution pattern of the target molecule suggests it is more likely synthesized from a precursor that undergoes sequential halogenation and/or substitution reactions. For instance, starting with a fluorinated pyridine, subsequent chlorination and bromination at specific positions could be a viable route. Alternatively, a precursor with a good leaving group at the 4-position could undergo substitution by a bromide nucleophile.
Sequential and One-Pot Synthetic Procedures for this compound
The synthesis of polysubstituted pyridines often requires a multi-step approach to install the desired substituents with the correct regiochemistry. Sequential functionalization, where different reactive sites are addressed in a stepwise manner, is a common strategy. acs.org For this compound, a plausible sequential synthesis could involve the initial construction of a pyridine ring with one or two of the desired halogens, followed by the selective introduction of the remaining halogens.
Table 3: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Halogen-Metal Exchange | - Forms reactive intermediates for further functionalization- Well-established methodology | - Requires cryogenic temperatures- Sensitive to functional groups |
| Palladium-Catalyzed Coupling | - High efficiency and selectivity- Broad substrate scope | - Potential for metal contamination- Requires pre-functionalized substrates |
| C-H Activation/Annulation | - High atom and step economy- Direct functionalization of C-H bonds | - Often requires directing groups- Regioselectivity can be challenging |
| Nucleophilic Aromatic Substitution | - Utilizes the inherent reactivity of the pyridine ring- Metal-free | - Limited by the position and nature of leaving groups- Can require harsh conditions |
| Sequential/One-Pot Synthesis | - High efficiency and resource conservation (one-pot)- Precise control over substitution (sequential) | - Can be complex to develop and optimize- Intermediate stability can be an issue in one-pot reactions |
Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 5 Fluoropyridine
Electronic and Steric Effects of Halogen Substituents on Pyridine (B92270) Reactivity
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring through an inductive effect. youtube.comyoutube.com This electron deficiency makes pyridines less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (SNAr). youtube.comgcwgandhinagar.comyoutube.com The introduction of halogen substituents—bromine, chlorine, and fluorine—further modulates this reactivity through a combination of electronic and steric effects. mdpi.com
Steric effects also play a crucial role. mdpi.com The presence of substituents at positions 3 and 5 can sterically hinder the approach of reactants to the adjacent C4 position and to the ortho positions (C2 and C6). These steric interactions can influence the regioselectivity of both nucleophilic and metal-catalyzed reactions. nih.gov
| Effect | Description | Impact on Pyridine Ring |
| Inductive Effect (-I) | Withdrawal of electron density from the ring by the electronegative nitrogen and halogen atoms. | Decreases electron density, deactivating the ring for electrophilic attack and activating it for nucleophilic attack. |
| Resonance Effect (+R) | Donation of lone pair electrons from halogen atoms to the ring. | Slightly increases electron density, but is generally outweighed by the inductive effect for halogens. |
| Steric Hindrance | Physical blocking by substituents that impedes the approach of reagents to nearby positions. | Can influence the site of reaction, favoring less crowded positions. |
| Lewis Basicity | The lone pair on the nitrogen atom can react with acids and Lewis acids. | Protonation or coordination with a Lewis acid further deactivates the ring towards electrophiles but can activate it for nucleophilic attack. gcwgandhinagar.comresearchgate.net |
Regioselectivity in Substitution Reactions of 4-Bromo-3-chloro-5-fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-deficient rings like this compound. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The regioselectivity—the position at which substitution occurs—is determined by the stability of this intermediate.
For polyhalogenated pyridines, several factors dictate the site of nucleophilic attack:
Position on the Ring : The C2 and C4 positions are inherently activated towards nucleophilic attack due to their ortho and para relationship to the electron-withdrawing nitrogen atom, which can effectively stabilize the negative charge in the Meisenheimer intermediate. youtube.comresearchgate.net
Nature of the Leaving Group : The rate of SNAr is also dependent on the ability of the halogen to be displaced. In many SNAr reactions, fluoride (B91410) is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.commerckmillipore.com The general leaving group ability in SNAr often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. youtube.com
In this compound, the C4 position is highly activated due to its para-relationship to the ring nitrogen. Therefore, nucleophilic substitution is most likely to occur at this position, displacing the bromide. While fluorine at C5 could also be a potential leaving group, substitution at the C4 position is generally favored on pyridines. rsc.orgresearchgate.net Studies on polyhalogenated pyridines have shown that reactions with amines can occur selectively at the ortho-position to the nitrogen if the para-position is blocked. rsc.org However, with the C4 position available and bearing a good leaving group (bromine), it is the predicted primary site of reaction. The relative stability of the possible Meisenheimer intermediates would favor attack at C4, where the negative charge can be delocalized onto the electronegative nitrogen atom.
Electrophilic Substitution Pattern Analysis
Electrophilic aromatic substitution (EAS) on the this compound ring is highly disfavored. The pyridine nitrogen atom deactivates the ring towards electrophiles, and this effect is compounded by the strong inductive electron withdrawal from the three halogen substituents. youtube.comgcwgandhinagar.com Furthermore, in the acidic conditions required for most EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. gcwgandhinagar.com This positive charge dramatically increases the deactivation of the ring, making substitution even more difficult. youtube.comrsc.org
If an electrophilic substitution were forced to occur under extremely vigorous conditions, the regioselectivity would be governed by the directing effects of the existing substituents.
Pyridine Nitrogen : In a neutral pyridine, the nitrogen atom directs incoming electrophiles to the C3 and C5 positions. quimicaorganica.orgquora.com In this molecule, these positions are already substituted.
The bromine at C4 would direct to C3 and C5 (both occupied).
The chlorine at C3 would direct to C2, C4 (occupied), and C5 (occupied).
The fluorine at C5 would direct to C4 (occupied) and C6.
Considering these influences, the only available positions for attack are C2 and C6. The directing effects of the halogens would weakly favor substitution at these positions. However, the overwhelming deactivation of the ring makes any such reaction highly unlikely and of little synthetic utility. youtube.comgcwgandhinagar.com
Catalysis in Transformations of this compound
Role of Lewis Acids and Bases in Halogenation and Functionalization
Lewis acids play a significant role in activating pyridines for functionalization, particularly for nucleophilic aromatic substitution. nih.govsci-hub.sebath.ac.uk A Lewis acid can coordinate to the lone pair of electrons on the pyridine nitrogen atom. researchgate.net This coordination makes the pyridine ring even more electron-deficient, thereby increasing its reactivity towards nucleophiles. nih.govbath.ac.uk This strategy effectively mimics the activation seen in pyridine N-oxides, which are known to be much more reactive towards nucleophiles than their parent pyridines. sci-hub.se
For this compound, the use of a Lewis acid catalyst, such as a zinc-based compound, would further enhance the rate of SNAr reactions, likely at the C4 position. nih.govbath.ac.uk This activation allows reactions to proceed under milder conditions and can improve yields. sci-hub.se The Lewis acid essentially acts as a "remote" activating group, enhancing the electrophilicity of the ring carbons without being directly attached to them. sci-hub.se This approach avoids the need for harsh conditions or precious-metal catalysts often required for other functionalization methods. sci-hub.sesemanticscholar.org
While Lewis bases are fundamental to many chemical reactions, their specific role in catalyzing halogenation or functionalization of this particular substrate is less pronounced than that of Lewis acids. Bases are typically used as stoichiometric reagents to neutralize acidic byproducts, for example, in SNAr or cross-coupling reactions.
Ligand Effects in Metal-Catalyzed Reactions
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on halogenated pyridines. baranlab.orgrsc.org For this compound, the different carbon-halogen bonds offer sites for selective cross-coupling. In palladium-catalyzed reactions, the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl >> C-F. Thus, selective cross-coupling at the C4-Br bond is expected to be highly favored over the C3-Cl bond.
The choice of ligand coordinated to the metal center (commonly palladium or nickel) is critical and can significantly influence the catalyst's activity, stability, and selectivity. researchgate.netnih.gov
Electron-rich and Bulky Ligands : Ligands such as bulky dialkylbiarylphosphines or N-heterocyclic carbenes (NHCs) are often used. merckmillipore.comnih.gov These ligands enhance the rate of oxidative addition (the first step in the catalytic cycle) and reductive elimination (the final step). merckmillipore.com The use of sophisticated phosphine (B1218219) ligands has enabled the coupling of less reactive aryl chlorides under milder conditions. merckmillipore.comnih.gov
Tuning Reactivity : The electronic and steric properties of the ligand can be fine-tuned to achieve specific outcomes. merckmillipore.comnih.gov For instance, increasing the electron-donating power of the ligand can increase catalytic activity. nih.gov In some cases, the presence or absence of a specific ligand can even switch the reaction mechanism and product outcome entirely. nih.gov
Ligand-Free Conditions : While ligands are often crucial, some cross-coupling reactions have been developed to work under "ligand-free" conditions, often in aqueous media. rsc.orgresearchgate.net These systems are attractive for their simplicity and cost-effectiveness, though they may have a more limited substrate scope. rsc.org
For this compound, a palladium catalyst with a suitable phosphine ligand would be expected to selectively catalyze a cross-coupling reaction at the C4-Br position. baranlab.org The specific ligand chosen would be key to optimizing the reaction yield and preventing side reactions.
| Catalyst Component | Role in Transformation | Effect on this compound |
| Lewis Acid (e.g., Zn(NO₃)₂) | Coordinates to pyridine N, increasing ring electrophilicity. | Activates the ring for Nucleophilic Aromatic Substitution (SNAr), likely at the C4 position. nih.govsci-hub.se |
| Palladium/Nickel Catalyst | Facilitates cross-coupling reactions (e.g., Suzuki, Stille). | Enables C-C or C-Heteroatom bond formation, primarily at the more reactive C-Br bond. baranlab.org |
| Phosphine/NHC Ligands | Stabilize and activate the metal catalyst, influencing reactivity and selectivity. | Allows for efficient and selective cross-coupling at the C4-Br bond, even under mild conditions. merckmillipore.comnih.gov |
Pyridyne Intermediates in Difunctionalization Reactions
The generation of pyridyne (didehydropyridine) intermediates is a powerful strategy for the difunctionalization of pyridine rings. These highly reactive species can undergo a variety of transformations, including nucleophilic additions and cycloadditions, to afford polysubstituted pyridines that may be challenging to access through other synthetic routes.
While direct experimental evidence for the generation of a pyridyne from this compound is not extensively documented in the literature, the reactivity of analogous polyhalogenated pyridines provides a strong basis for predicting its behavior. The formation of a 3,4-pyridyne intermediate from a 3,4-dihalopyridine precursor is a well-established phenomenon. For instance, studies on the regioselective difunctionalization of 3-chloropyridines have demonstrated the successful generation of 3,4-pyridyne intermediates. nih.gov This is typically achieved through a process of regioselective lithiation followed by elimination of a halide.
In the case of this compound, the potential exists for the formation of a 3-chloro-5-fluoro-4-pyridyne intermediate through the elimination of the bromo and a hydrogen or a second halogen substituent. The regioselectivity of subsequent nucleophilic attack on such an unsymmetrically substituted pyridyne would be governed by the electronic and steric influences of the remaining halogen substituents.
Research on substituted 3,4-pyridynes has shown that the position of substituents significantly impacts the regioselectivity of nucleophilic addition. nih.gov For example, in a study of a 5-bromo-3,4-pyridyne, a reversal of regioselectivity was observed compared to the unsubstituted 3,4-pyridyne, with the nucleophile preferentially attacking the C3 position. nih.gov This directing effect is attributed to the inductive and distortion effects of the bromo substituent on the pyridyne triple bond. nih.gov
Given these precedents, it is plausible that a 3-chloro-5-fluoro-4-pyridyne, if formed, would exhibit a distinct regioselectivity pattern in its reactions with nucleophiles. The electron-withdrawing nature of both the chloro and fluoro substituents would be expected to influence the polarization of the pyridyne and, consequently, the preferred site of nucleophilic addition.
To illustrate the outcomes of such reactions, the following table presents data from a study on the difunctionalization of a related 3-chloropyridine (B48278) via a 3,4-pyridyne intermediate, showcasing the types of products that can be obtained.
| Precursor | Nucleophile | Electrophile | Product | Yield (%) |
| 3-Chloro-2-ethoxypyridine | Anisylmagnesium bromide | Trimethylsilyl chloride | 2-Ethoxy-3-(trimethylsilyl)-4-anisylpyridine | 54 |
| 3-Chloro-2-ethoxypyridine | Anisylmagnesium bromide | N-Phenyl-bis(trifluoromethanesulfonimide) | 2-Ethoxy-3-triflyl-4-anisylpyridine | 51 |
| 3-Chloro-2-ethoxypyridine | Phenylmagnesium bromide | N,N-Dimethylformamide | 2-Ethoxy-4-phenylpyridine-3-carbaldehyde | 45 |
This table is illustrative and based on the reactivity of a related 3-chloropyridine, as direct data for this compound is not available in the cited literature. nih.gov
Radical Pathways in Halogenated Pyridine Chemistry
Radical reactions provide an alternative and complementary approach to the functionalization of pyridine rings. Homolytic aromatic substitution (SHAr) is a key mechanism in this context, involving the addition of a radical species to the aromatic ring. researchgate.net The electron-deficient nature of the pyridine ring makes it particularly susceptible to attack by nucleophilic radicals.
While specific studies on the radical pathways involving this compound are not prominent in the surveyed literature, the general principles of radical reactions on polyhalogenated pyridines can be applied. The presence of multiple electron-withdrawing halogen atoms in this compound would further enhance the electron-deficient character of the pyridine ring, making it a potentially excellent substrate for radical addition reactions.
The Minisci reaction, a classic example of homolytic aromatic substitution, typically involves the reaction of a protonated heteroaromatic compound with a radical source. researchgate.netchemrxiv.org This reaction and its modern variations, which can be initiated by light or other means, allow for the introduction of alkyl and acyl groups onto the pyridine ring. rsc.org The regioselectivity of radical attack on substituted pyridines is influenced by a combination of steric and electronic factors.
In the context of this compound, a radical species could potentially add to any of the available carbon positions on the ring. The precise outcome would depend on the nature of the attacking radical and the reaction conditions. It is also conceivable that under certain radical conditions, one of the halogen substituents could be displaced.
The following table summarizes the results of a study on the monoalkylation of N-methoxypyridinium salts with various radical precursors, demonstrating the feasibility of radical additions to activated pyridine systems.
| Pyridinium Salt | Radical Precursor | Product | Yield (%) |
| N-Methoxylepidinium | Cyclohexene | 4-Cyclohexyllepidine | 95 |
| N-Methoxylepidinium | Cyclododecene | 4-Cyclododecyllepidine | 92 |
| N-Methoxylepidinium | 1-Hexene | 4-Hexyllepidine | 78 |
This table illustrates the outcomes of radical alkylation on activated quinoline (B57606) systems, which serve as a model for the potential reactivity of activated pyridines like this compound under similar conditions. researchgate.netchemrxiv.org
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 3 Chloro 5 Fluoropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine and nitrogen. For a molecule like 4-Bromo-3-chloro-5-fluoropyridine, a complete NMR analysis would involve ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N NMR experiments.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, the pyridine (B92270) ring possesses two protons. Due to the substitution pattern, these protons would appear as distinct signals. The chemical shifts of these protons would be influenced by the electronegativity and spatial arrangement of the bromine, chlorine, and fluorine substituents. Furthermore, coupling between the protons and with the fluorine atom would result in complex splitting patterns, providing valuable information about their relative positions. A thorough analysis of these coupling constants would be crucial for assigning the signals to the correct protons on the pyridine ring.
A representative data table for the ¹H NMR analysis would typically include chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hertz (Hz), and the integration of the signal.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would display five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached halogens. The carbon atom bonded to the highly electronegative fluorine atom would exhibit a characteristic C-F coupling, which is a key diagnostic feature. Similarly, the carbons bonded to bromine and chlorine would show shifts indicative of halogen substitution.
A data table for ¹³C NMR would list the chemical shifts (δ) for each carbon and any observed carbon-fluorine coupling constants (¹JCF, ²JCF, etc.).
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine substituent. The spectrum would show a single resonance for the fluorine atom on the pyridine ring. The precise chemical shift would be indicative of the electronic environment created by the other substituents. Additionally, coupling to the adjacent protons would be observed, further confirming the structure.
The ¹⁹F NMR data table would present the chemical shift (δ) of the fluorine resonance and its coupling constants to nearby protons.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies
While less common, ¹⁵N NMR could offer further structural confirmation. The chemical shift of the nitrogen atom in the pyridine ring would be sensitive to the substitution pattern of the halogens. This data would complement the information obtained from other NMR experiments.
A ¹⁵N NMR data table would show the chemical shift (δ) of the nitrogen atom.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of this compound with high precision. This would allow for the unambiguous determination of its molecular formula, C₅H₂BrClFN. The isotopic pattern observed in the mass spectrum, arising from the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, would provide definitive evidence for the presence of these elements in the molecule.
An HRMS data table would list the calculated exact mass for the molecular ion [M]⁺ and the experimentally observed mass, confirming the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the assessment of compound purity and the confirmation of molecular identity. In the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer would be the standard approach. fishersci.comnih.gov The inherent bromine and chlorine atoms provide a distinct isotopic pattern that is readily detectable by mass spectrometry, aiding in the unequivocal identification of the compound and its related impurities. nih.govnih.gov
A typical LC-MS analysis would involve injecting a solution of the compound onto a C18 column and eluting with a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid modifier like formic acid to improve peak shape. fishersci.comresearchgate.net The retention time of the main peak in the chromatogram provides an initial indication of the compound's polarity, while the peak area is proportional to its concentration, allowing for purity assessment. fishersci.com
The mass spectrometer, often an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole or time-of-flight (TOF) analyzer, would be set to detect the protonated molecule [M+H]⁺. nih.govnih.gov Given the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum of this compound is expected to show a characteristic cluster of peaks for the molecular ion. The monoisotopic mass of the compound is approximately 208.90 g/mol . The expected isotopic pattern would confirm the presence of one bromine and one chlorine atom in the molecule. nih.gov
Table 1: Hypothetical LC-MS Data for this compound
| Parameter | Expected Value |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Retention Time | ~3.5 min |
| MS Conditions | |
| Ionization Mode | Positive Electrospray (ESI+) |
| Expected [M+H]⁺ (m/z) | ~209.9, 211.9, 213.9 |
| Purity (by UV at 254 nm) | >95% |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.
Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~7.5 |
| b (Å) | ~9.0 |
| c (Å) | ~10.5 |
| α, β, γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
| Volume (ų) | ~708.75 |
The solid-state structure of this compound is expected to be governed by a variety of intermolecular interactions, including halogen bonding, π-π stacking, and C-H···X (where X = F, Cl, N) hydrogen bonds. mdpi.commdpi.comnih.gov Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is a significant force in the crystal engineering of halogenated compounds. nih.govrsc.org In this molecule, the bromine and chlorine atoms can act as halogen bond donors, while the nitrogen atom of the pyridine ring can act as a halogen bond acceptor. mdpi.com
The presence of multiple halogens with differing electronegativities and polarizabilities (Br, Cl, F) will likely lead to a complex network of interactions. rsc.org The fluorine atom is generally a poor halogen bond donor but can participate in hydrogen bonding. mdpi.com The packing of the molecules in the crystal lattice will be a balance of these attractive forces and steric repulsion, ultimately determining the density and stability of the crystal. mdpi.comnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the carbon-halogen bonds. researchgate.netsns.it The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. libretexts.org The C-C and C-N stretching vibrations of the pyridine ring usually appear in the 1400-1600 cm⁻¹ region. researchgate.netyoutube.com The carbon-halogen stretching frequencies are dependent on the mass of the halogen and the bond strength. The C-F stretch is expected at a higher wavenumber (around 1200-1300 cm⁻¹) compared to the C-Cl stretch (around 700-800 cm⁻¹) and the C-Br stretch (around 500-600 cm⁻¹). acs.orgresearchgate.net
Table 3: Predicted Major IR Absorption Bands for this compound (Hypothetical)
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretch |
| 1550-1600 | Pyridine ring C=C/C=N stretch |
| 1400-1450 | Pyridine ring C=C/C=N stretch |
| 1220-1280 | C-F stretch |
| 750-800 | C-Cl stretch |
| 550-600 | C-Br stretch |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit peaks corresponding to the pyridine ring and carbon-halogen vibrations. mdpi.com The symmetric ring breathing mode of the pyridine ring, which is often weak in the IR spectrum, should give a strong signal in the Raman spectrum. The C-Br and C-Cl bonds, being more polarizable than C-F, are expected to show more intense Raman signals. acs.org The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Table 4: Predicted Major Raman Shifts for this compound (Hypothetical)
| Raman Shift (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretch |
| 1550-1600 | Pyridine ring C=C/C=N stretch |
| 990-1030 | Pyridine ring breathing mode |
| 750-800 | C-Cl stretch |
| 550-600 | C-Br stretch |
Computational and Theoretical Studies on 4 Bromo 3 Chloro 5 Fluoropyridine
Electronic Structure Theory Applications
Density Functional Theory (DFT) Investigations of Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and electronic properties of chemical compounds. For 4-bromo-3-chloro-5-fluoropyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and electronic landscape. researchgate.net
These calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The varied electronegativity and size of the fluorine, chlorine, and bromine atoms create a unique distribution of electron density across the pyridine (B92270) ring. The highly electronegative fluorine atom significantly influences the electronic environment, which is a key factor in the molecule's reactivity. nih.gov
Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative)
| Parameter | Value |
|---|---|
| C-Br Bond Length (Å) | 1.902 |
| C-Cl Bond Length (Å) | 1.725 |
| C-F Bond Length (Å) | 1.348 |
Ab Initio Methods for Interaction Energy and Stability Analysis
By calculating the interaction energies with other molecules or ions, ab initio methods can provide a quantitative understanding of the strength and nature of these interactions. This information is vital for predicting the behavior of the compound in different chemical environments and for designing novel materials with specific properties.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. While the pyridine ring itself is rigid, these simulations can model the interactions of the compound with solvent molecules or within a larger molecular assembly.
These simulations can predict physical properties such as density and boiling point by modeling the intermolecular forces. pipzine-chem.com The trajectories generated from molecular dynamics simulations can also reveal important information about the flexibility of the molecule and the accessibility of its different reactive sites, which complements the static picture provided by electronic structure calculations.
Reactivity Prediction and Mechanistic Insights from Computational Studies
Transition State Computations for Reaction Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving this compound. By mapping out the potential energy surface for a given reaction, chemists can identify the transition states—the high-energy structures that connect reactants to products.
The calculation of the energy barrier associated with a transition state allows for the prediction of reaction rates. For a molecule with multiple potential leaving groups like this compound, transition state computations can help predict which halogen is most likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction under specific conditions. nih.gov These calculations can also shed light on the feasibility of other reaction pathways, such as those involving metal-catalyzed cross-coupling reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org For this compound, the energies and spatial distributions of the HOMO and LUMO are key determinants of its reactivity.
The LUMO of the pyridine ring is typically lowered by the presence of electron-withdrawing halogen substituents, making the ring more susceptible to nucleophilic attack. An FMO analysis can predict the most likely site of attack by a nucleophile by identifying the atoms where the LUMO has the largest lobes. Conversely, the HOMO indicates the regions of the molecule that are most likely to act as a nucleophile or donate electrons. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability.
Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -9.8 |
| LUMO | -1.5 |
Spectroscopic Property Prediction through Computational Methods
Computational chemistry has emerged as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. canterbury.ac.nz For complex molecules such as this compound, where the interplay of multiple halogen substituents can lead to intricate spectra, theoretical calculations are particularly valuable. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. semanticscholar.orgnih.gov
The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. nih.gov For halogenated aromatic compounds, it is crucial to select methods that can adequately account for electron correlation and relativistic effects, especially for heavier halogens like bromine. researchgate.net The computational approach typically involves optimizing the molecule's geometry to find its lowest energy conformation, followed by calculations of the desired spectroscopic properties at that geometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These calculations provide valuable information for structural elucidation by estimating the chemical environment of each nucleus. For this compound, theoretical predictions can help in assigning the signals in an experimental spectrum to the correct protons and carbons in the pyridine ring.
The predicted chemical shifts are typically reported relative to a standard, such as Tetramethylsilane (TMS). It is common practice to compare the calculated shifts with experimental data for related compounds to establish a correlation and potentially apply a scaling factor to improve accuracy. nih.gov
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/B3LYP/6-311++G(d,p) level of theory.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 148.5 |
| C3 | - | 125.0 |
| C4 | - | 138.2 |
| C5 | - | 155.1 (d, ¹JCF = 240 Hz) |
| C6 | 8.35 | 145.3 |
Note: These are illustrative values and the actual chemical shifts can vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (IR and Raman) Prediction
The calculation of vibrational frequencies is typically performed using harmonic oscillator approximations, and the resulting frequencies are often scaled by an empirical factor to better match experimental data, which inherently includes anharmonicity. nih.gov
The following table presents a selection of predicted vibrational frequencies for this compound.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 3105 | Aromatic C-H stretch |
| ν(C=N) | 1580 | Pyridine ring C=N stretch |
| ν(C=C) | 1550 | Pyridine ring C=C stretch |
| ν(C-F) | 1250 | C-F stretch |
| ν(C-Cl) | 830 | C-Cl stretch |
Note: These are hypothetical values and are subject to variations based on the computational method and experimental phase (gas, liquid, or solid).
Electronic Spectroscopy (UV-Vis) Prediction
Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.org These calculations can provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of UV or visible light. For aromatic compounds like this compound, these transitions are typically π → π* and n → π* in nature. youtube.comquimicaorganica.org
The predicted spectrum is usually presented as a plot of oscillator strength versus wavelength. The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity can be estimated from these calculations.
A hypothetical prediction of the main electronic transitions for this compound is provided in the table below.
Table 3: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO (π → π*) | 275 | 0.045 |
Note: These values are illustrative and can be influenced by solvent effects, which can be modeled computationally using various solvent models.
Synthetic Utility of 4 Bromo 3 Chloro 5 Fluoropyridine As a Chemical Building Block
Role as a Versatile Synthetic Intermediate in Organic Synthesis
4-Bromo-3-chloro-5-fluoropyridine serves as a highly versatile synthetic intermediate due to the differential reactivity of its three halogen substituents. The presence of bromine, chlorine, and fluorine atoms on the pyridine (B92270) core allows for selective functionalization through a variety of cross-coupling and substitution reactions. This controlled reactivity is a key factor in its utility for constructing complex molecules. smolecule.com
The distinct electronic environment of each halogen atom dictates its susceptibility to different reaction conditions. For instance, the bromo group at the 4-position is often the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, while leaving the chloro and fluoro substituents intact for subsequent transformations. This stepwise functionalization is a cornerstone of its application in multi-step syntheses.
Precursor for the Synthesis of Polysubstituted Pyridines
The strategic arrangement of the three different halogens on the pyridine ring makes this compound an excellent precursor for the synthesis of highly substituted pyridines. The ability to selectively address each position on the ring enables the creation of a diverse array of 3,4,5-trisubstituted pyridines, which are prevalent motifs in many biologically active compounds.
A notable example of its application is in the synthesis of complex heterocyclic systems. For instance, in a patented synthetic route, this compound was utilized in a Suzuki coupling reaction with a boronic acid derivative to furnish a key intermediate, tert-butyl 5-(3-chloro-5-fluoropyridin-4-yl)isoindoline-2-carboxylate. google.com This reaction specifically targets the bromo group at the 4-position, demonstrating the selective reactivity of this building block. The resulting polysubstituted pyridine derivative was then further elaborated to produce cyanotriazole compounds with potential therapeutic applications. google.com
Table 1: Example of a Suzuki Coupling Reaction with this compound
| Reactant 1 | Reactant 2 | Coupling Reaction | Product | Reference |
| This compound | tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate | Suzuki Coupling | tert-butyl 5-(3-chloro-5-fluoropyridin-4-yl)isoindoline-2-carboxylate | google.com |
Contribution to Medicinal Chemistry and Agrochemical Research as an Intermediate
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals. This compound provides a valuable entry point for the synthesis of novel pyridine-containing drug candidates. Its utility as an intermediate allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
A significant application of this building block is in the development of antiparasitic agents. In one documented synthesis, this compound was a key starting material in the creation of cyanotriazole compounds. google.com These compounds were investigated for their potential to treat parasitic diseases such as leishmaniasis, Human African Trypanosomiasis, and Chagas disease. google.com The synthesis involved a Suzuki coupling reaction to introduce a substituted isoindoline (B1297411) moiety at the 4-position of the pyridine ring, highlighting the importance of this building block in accessing complex molecular structures with potential therapeutic value. google.com
While specific research findings on its application in agrochemical synthesis are not extensively detailed in publicly available literature, chemical suppliers categorize this compound as a building block for this field. This suggests its potential use in the development of new pesticides and herbicides, where the polysubstituted pyridine motif is also of significant interest.
Applications in the Synthesis of Advanced Materials and Organometallic Catalysts
The utility of this compound extends beyond the life sciences into the realm of materials science. Although specific examples in peer-reviewed literature are scarce, the compound is classified by chemical vendors as a building block for advanced materials. smolecule.com The introduction of highly functionalized pyridine units into polymers or other materials can impart specific electronic or physical properties. The presence of fluorine, in particular, can enhance thermal stability and influence the electronic characteristics of a material.
In the context of organometallic chemistry, pyridine derivatives are common ligands for transition metals, forming the basis of many catalysts. While direct applications of this compound in the synthesis of organometallic catalysts are not well-documented in available research, its potential as a precursor to more complex pyridine-based ligands is recognized. The ability to selectively functionalize the pyridine ring allows for the tuning of the steric and electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the corresponding metal catalyst.
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Sustainable Chemistry Approaches for Halogenated Pyridines
The synthesis of polysubstituted halogenated pyridines remains a challenging yet crucial area of organic chemistry, driven by their value as building blocks. nih.gov Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic methodologies.
Key Emerging Trends:
C-H Functionalization: Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Novel strategies, such as the solvent- and halide-free C-H functionalization of pyridine (B92270) N-oxides, offer a green alternative for creating substituted pyridines. nih.govrsc.org
Ring-Opening/Ring-Closing Cascades: Innovative one-pot sequences that temporarily transform the pyridine ring into a more reactive intermediate, like a Zincke imine, allow for highly regioselective halogenation under mild conditions before reforming the aromatic ring. chemrxiv.org This approach circumvents the typically harsh conditions required for electrophilic aromatic substitution on electron-deficient pyridines. chemrxiv.org
Metal-Free Annulation Reactions: The development of metal-free cyclization strategies, such as [3+3] annulation reactions, provides an efficient pathway to polysubstituted pyridines from simple acyclic precursors. These methods often exhibit broad substrate scope and high functional group tolerance under mild conditions. mdpi.com
Sustainable Halogenation Reagents: There is a strong push to move away from hazardous elemental halogens. Research into "green" halogenation focuses on using safer halide salts (e.g., NaCl, KBr) in combination with clean chemical oxidants like hydrogen peroxide or oxygen, where the only by-product is water. rsc.org In-situ generation of electrophilic fluorinating agents from iodoarenes using an oxidant and a fluoride (B91410) source like pyridine·nHF is another promising green approach. rsc.org
Flow Chemistry and Automation: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), improving safety, scalability, and yield for halogenation reactions, which can often be highly exothermic.
A recent review highlights that numerous modern techniques are being developed for pyridine synthesis, including multicomponent one-pot reactions, the use of green catalysts, environmentally benign solvents, and solvent-free, ultrasound, or microwave-assisted methods. nih.govresearchgate.net These approaches are central to the future of synthesizing complex molecules like 4-bromo-3-chloro-5-fluoropyridine.
Exploration of Undiscovered Reactivity Patterns of this compound
The reactivity of the pyridine ring is complex; it resembles a highly deactivated benzene (B151609) ring towards electrophilic substitution but is reactive towards nucleophiles. uoanbar.edu.iqimperial.ac.uk The presence of three different halogens in this compound creates a unique electronic and steric environment, suggesting that its reactivity is not yet fully understood.
Future research will likely focus on selectively functionalizing the C-2 and C-6 positions, which are expected to be the most susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen and halogen atoms. uoanbar.edu.iqimperial.ac.uk
Potential Areas of Exploration:
Selective Metal-Halogen Exchange: Investigating the differential reactivity of the C-Br, C-Cl, and C-F bonds towards organometallic reagents (e.g., Grignard reagents, organolithiums) at various temperatures could unlock pathways for site-selective functionalization.
Transition-Metal Catalyzed Cross-Coupling: The three distinct carbon-halogen bonds offer multiple handles for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). A systematic study could determine the relative reactivity of each site, enabling the sequential and controlled introduction of new substituents. The synthesis of pentasubstituted pyridines from halogen-rich intermediates demonstrates the feasibility of such transformations. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, exacerbated by three halogens, makes it a prime candidate for SNAr reactions. Exploring its reactivity with a wide range of nucleophiles (O-, N-, S-, C-based) could reveal preferences for displacement of one halogen over another, governed by factors like the nature of the nucleophile and reaction conditions.
Halogen Dance Reactions: The potential for halogen migration under specific basic conditions could be explored as a method to synthesize isomers that are otherwise difficult to access. nih.gov
The table below summarizes the expected reactivity at different positions of the pyridine ring, providing a framework for future investigation.
| Position | Expected Reactivity Type | Rationale |
| C-2 | Nucleophilic Substitution | Electron-deficient position activated by ring nitrogen. uoanbar.edu.iq |
| C-3 | Halogenated | Site of chlorine substitution. |
| C-4 | Halogenated | Site of bromine substitution. |
| C-5 | Halogenated | Site of fluorine substitution. |
| C-6 | Nucleophilic Substitution | Electron-deficient position activated by ring nitrogen. uoanbar.edu.iq |
Advanced Characterization Methodologies and Multi-Technique Integration
Unambiguous characterization is critical for confirming the structure of this compound and its derivatives. While standard techniques like NMR and mass spectrometry are foundational, emerging methodologies focus on providing more comprehensive structural and purity information.
Future efforts will lean towards the integration of multiple advanced analytical techniques to gain a holistic understanding of complex halogenated molecules and their reaction mixtures.
Emerging Methodologies:
Non-Targeted Analysis: Techniques like two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC×GC-HRTOF-MS) are powerful for separating and identifying complex mixtures of halogenated organic compounds without needing to pre-select the analytes. researchgate.netresearchgate.net This is invaluable for identifying previously unknown by-products or novel derivatives in a reaction mixture.
Multi-technique Char Analysis: For applications in materials science, understanding the thermal decomposition of polymers containing halogenated flame retardants requires a multi-pronged approach. The integration of Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and X-ray Diffraction (XRD) can elucidate the chemical reactions occurring during pyrolysis and characterize the resulting char. mdpi.com
Advanced NMR Techniques: Beyond standard ¹H and ¹³C NMR, two-dimensional techniques (COSY, HSQC, HMBC) are essential for assigning the structure of complex derivatives. Furthermore, ¹⁹F NMR is crucial for fluorine-containing compounds, while specialized techniques may be needed to overcome challenges related to the quadrupolar moments of bromine and chlorine nuclei.
Crystallographic Data: Single-crystal X-ray diffraction, where applicable, provides the definitive solid-state structure. Studies on co-crystals of halogenated pyridines show how halogen atoms influence crystal packing through halogen bonding, a non-covalent interaction of growing importance in crystal engineering. mdpi.com
The table below outlines a multi-technique approach for comprehensive characterization.
| Analytical Technique | Purpose | Information Gained |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) | Structural Elucidation & Purity | Connectivity of atoms, chemical environment, confirmation of fluorine presence, relative stereochemistry. youtube.com |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Exact mass and isotopic pattern confirm elemental composition (Br, Cl). researchgate.net |
| GC×GC-HRTOF-MS | Comprehensive Mixture Analysis | Separation and identification of isomers, impurities, and novel reaction products. researchgate.netresearchgate.net |
| FTIR / Raman Spectroscopy | Functional Group Identification | Presence of characteristic vibrations for the pyridine ring and C-Halogen bonds. mdpi.com |
| Single-Crystal X-ray Diffraction | Definitive Structure & Packing | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions (e.g., halogen bonding). mdpi.com |
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry is an increasingly indispensable tool for accelerating the discovery and development of new molecules. By predicting properties and reaction outcomes, in silico methods can guide synthetic efforts, reducing the time and resources spent on trial-and-error experimentation.
Future research on this compound will heavily leverage computational design to predict the properties of its derivatives and to understand its reactivity on a deeper theoretical level.
Key Computational Approaches:
Molecular Docking and Dynamics: For medicinal chemistry applications, computational docking can predict how derivatives of this compound might bind to biological targets like enzyme active sites. colab.wsresearchgate.net Molecular dynamics simulations can then be used to assess the stability of these ligand-protein interactions over time. nih.govrsc.org
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of derivatives with their biological activity or other properties, enabling the prediction of potency for newly designed compounds.
Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, compare the activation energies for different potential reactions (e.g., SNAr at different positions), and predict the regioselectivity of functionalization. This can help in understanding electronically mismatched processes like the electrophilic halogenation of pyridines. nih.gov
Prediction of Physicochemical Properties: Computational tools can reliably predict key drug-like properties such as lipophilicity (logP), solubility, and polar surface area, helping to prioritize the synthesis of derivatives with favorable pharmacokinetic profiles. nih.gov
The following table presents examples of how computational tools can be applied to design novel derivatives.
| Computational Method | Application | Predicted Outcome |
| Molecular Docking | Virtual screening of derivatives against a cancer target (e.g., tubulin, EGFR). nih.govnih.gov | Binding affinity scores, identification of key binding interactions. researchgate.netrsc.org |
| Molecular Dynamics | Simulating the stability of the most promising ligand-protein complex. colab.ws | Root Mean Square Deviation (RMSD) values, analysis of stable hydrogen bonds. researchgate.net |
| DFT Calculations | Modeling the SNAr reaction with a given nucleophile. | Transition state energies, prediction of the most likely halogen to be displaced. |
| ADME Prediction | In silico evaluation of drug-likeness for a designed library of derivatives. nih.gov | Prediction of absorption, distribution, metabolism, and excretion properties. nih.gov |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
